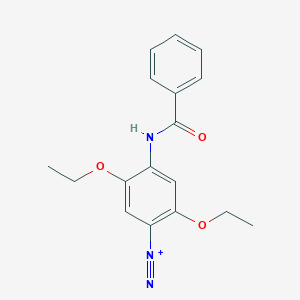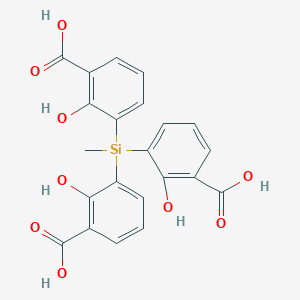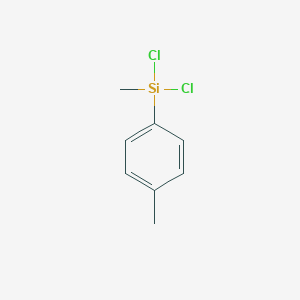![molecular formula C14H12N2O2 B103668 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine CAS No. 18150-20-4](/img/structure/B103668.png)
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine, also known as N-(4-nitrophenyl)-N-methyl-4-(2-pyridyl)but-3-en-1-amine, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.
Mécanisme D'action
The mechanism of action of 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine can inhibit the production of inflammatory cytokines and reactive oxygen species in cells. Additionally, this compound has been shown to protect against oxidative stress and promote cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine in lab experiments is its potential to exhibit anti-inflammatory and antioxidant properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
Future research on 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine could focus on elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, further studies could investigate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine involves the reaction of 4-nitrobenzaldehyde with 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridinemethyl-2-pyridylamine in the presence of a base and a catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine has been studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
18150-20-4 |
|---|---|
Nom du produit |
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine |
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
4-[(E)-1-(4-nitrophenyl)prop-1-en-2-yl]pyridine |
InChI |
InChI=1S/C14H12N2O2/c1-11(13-6-8-15-9-7-13)10-12-2-4-14(5-3-12)16(17)18/h2-10H,1H3/b11-10+ |
Clé InChI |
KHHRTVVCJQGYMV-ZHACJKMWSA-N |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=NC=C2 |
SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2 |
SMILES canonique |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetate](/img/structure/B103585.png)
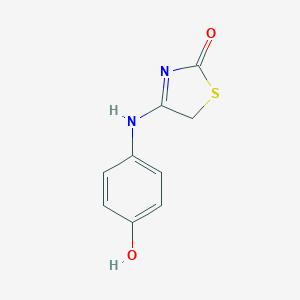
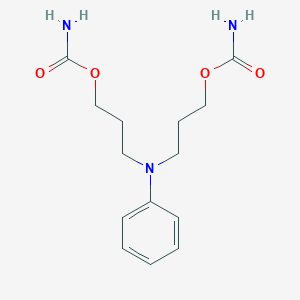
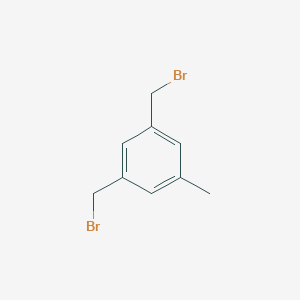
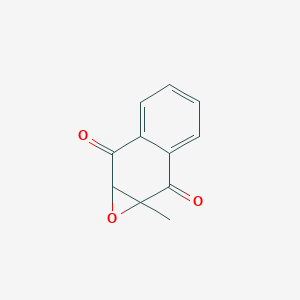
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
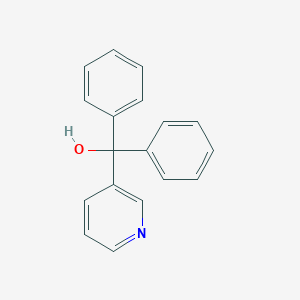
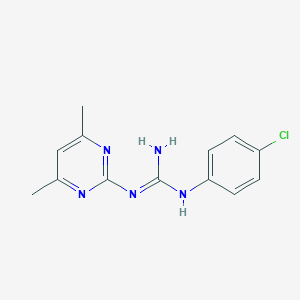
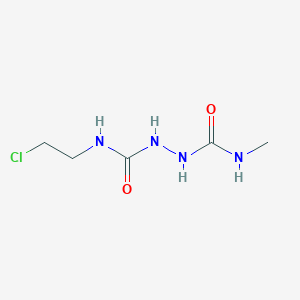
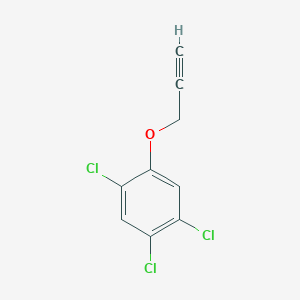
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
